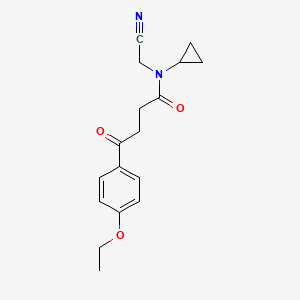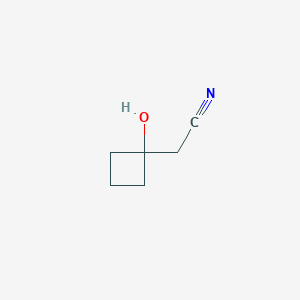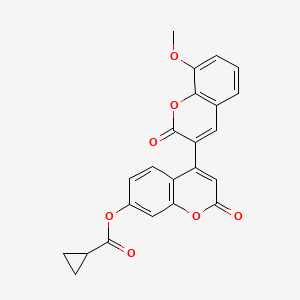
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPB is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a role in various physiological and pathological processes.
作用机制
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor. This results in the inhibition of downstream signaling pathways, which can lead to a reduction in the release of neurotransmitters such as glutamate. The inhibition of mGluR5 has been shown to have neuroprotective effects and can improve cognitive function in various neurological disorders (Liu et al., 2011).
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have various biochemical and physiological effects. In animal studies, N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce the release of glutamate and dopamine, which are neurotransmitters involved in the reward pathway. This suggests that N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide may have potential therapeutic applications in treating addiction and alcoholism (Liu et al., 2011). N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease (Liu et al., 2011).
实验室实验的优点和局限性
One advantage of using N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its selectivity for mGluR5. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide is its low solubility in water, which can make it difficult to administer in certain experiments (Liu et al., 2011).
未来方向
There are several future directions for research involving N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide. One area of interest is the potential use of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating drug addiction and alcoholism. Further studies are needed to determine the effectiveness of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in reducing drug-seeking behavior and relapse in animal models and humans. Another area of interest is the potential use of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Future studies should focus on determining the optimal dosage and administration of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide for maximum therapeutic effect (Liu et al., 2011).
Conclusion:
In conclusion, N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide is a chemical compound that has potential applications in scientific research due to its ability to selectively target mGluR5. The inhibition of mGluR5 has been shown to have potential therapeutic applications in various neurological disorders. N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has various biochemical and physiological effects and has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. While N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has advantages in its selectivity for mGluR5, its low solubility in water can be a limitation in certain experiments. Future research should focus on the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating addiction, alcoholism, and neurological disorders.
合成方法
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-ethoxyphenyl)-4-oxobutanoyl chloride with N-cyclopropyl-2-(methylsulfonyl)acetamide, followed by the addition of sodium cyanide. The resulting product is then purified through column chromatography to obtain N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in its pure form (Liu et al., 2011).
科学研究应用
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been used in various scientific research studies due to its ability to selectively target mGluR5. The inhibition of mGluR5 has been shown to have potential therapeutic applications in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has also been studied for its potential use in treating drug addiction and alcoholism (Liu et al., 2011).
属性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-15-7-3-13(4-8-15)16(20)9-10-17(21)19(12-11-18)14-5-6-14/h3-4,7-8,14H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIXJKUTFYHPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)
![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)




![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)